- An Easy Route to (Hetero)arylboronic Acids, Chemistry - A European Journal, 2014, 20(22), 6608-6612
Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)
(2H-1,3-Benzodioxol-5-yl)boronzuur is een organoboriumverbinding met de molecuulformule C₇H₇BO₄. Deze verbinding wordt veel gebruikt als bouwsteen in Suzuki-Miyaura-koppelingsreacties vanwege de stabiele boronic acid-groep, die een efficiënte cross-coupling met arylhalogeniden mogelijk maakt. Het benzodioxool-functie biedt aanvullende chemische functionaliteit, wat nuttig is in de synthese van complexere moleculen, zoals farmaceutische tussenproducten of materialen voor organische elektronica. De verbinding is stabiel onder standaard laboratoriumomstandigheden en kan worden opgeslagen bij kamertemperatuur, mits beschermd tegen vocht. Zuiverheid en consistentie zijn cruciaal voor reproduceerbare resultaten in synthetische toepassingen.
94839-07-3 structure
Product Name:(2H-1,3-benzodioxol-5-yl)boronic acid
CAS-nummer:94839-07-3
MF:C7H7BO4
MW:165.939082384109
MDL:MFCD01009695
CID:61751
PubChem ID:2734371
Update Time:2025-06-22
(2H-1,3-benzodioxol-5-yl)boronic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[d][1,3]dioxol-5-ylboronic acid
- 3,4-Methylenedioxyphenylboronic acid
- 3,4-(Methylenedioxy)benzeneboronic acid
- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
- 1,3-Benzodioxol-5-ylboronic acid
- 3,4-(Methylenedioxy)phenylboronic acid
- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
- 1,3-Benzodioxole-5-boronic acid
- 3,4
- 3,4-Methylenedioxybenzeneboronic acid
- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
- Methylcyclopentadiene diMer
- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3,4-Methylenedioxyphenyl boronic acid
- Boronic acid, 1,3-benzodioxol-5-yl-
- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
- 5-benzo[d][1,3]dioxole boronic acid
- (3,4-methylenedioxyphenyl)boronic acid
- 3,4-Methylenedioxyphenylboronic a
- B-1,3-Benzodioxol-5-ylboronic acid (ACI)
- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
- (1,3-Benzodioxol-5-yl)boronic acid
- (Benzodioxol-5-yl)boronic acid
- 1,3-Benzodioxolan-5-ylboronic acid
- (1,3-dioxaindan-5-yl)boronic acid
- (3,4-methylenedioxy)benzeneboronic acid
- AKOS009159266
- AB07960
- BP-11813
- Z381540928
- GS-6344
- DB-010505
- 3,4-(methylenedioxy) phenylboronic acid
- SCHEMBL30231
- benzo[1,3]dioxol-5-yl-boronic acid
- CS-W003981
- (3,4-methylenedioxyphenyl)-boronic acid
- 3,4-methylenedioxyphenyl-boronic acid
- EN300-212504
- SY014778
- Q-102220
- BENZO[1,3]DIOXOLE-5-BORONIC ACID
- 2H-1,3-benzodioxol-5-ylboronic acid
- Benzo[d][1,3]dioxol-5-ylboronicacid
- M2035
- 3,4-methylenedioxy-phenyl boronic acid
- DTXSID10370261
- 3,4-methylene dioxyphenylboronic acid
- 4-methylenedioxyphenylboronic acid
- CHEMBL141313
- A22896
- MFCD01009695
- 5-benzo[1,3]dioxolylboronic acid
- 1,3-benzodioxol-5-yl boronic acid
- 94839-07-3
- 3,4-methylenedioxybenzene boronic acid
- BDBM50067897
- RARECHEM AH PB 0145
- TIMTEC-BB SBB003898
- 3,4-Methylenedioxyphenylboroni
- (2H-1,3-benzodioxol-5-yl)boronic acid
-
- MDL: MFCD01009695
- Inchi: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
- InChI-sleutel: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
- LACHT: OB(C1C=C2C(OCO2)=CC=1)O
- BRN: 5523347
Berekende eigenschappen
- Exacte massa: 166.04400
- Monoisotopische massa: 166.044
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 164
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Topologisch pooloppervlak: 58.9
Experimentele eigenschappen
- Kleur/vorm: 固体
- Dichtheid: 1.423
- Smeltpunt: 224-229 °C (lit.)
- Kookpunt: 347.3±52.0℃ at 760 mmHg
- Vlampunt: 163.867℃
- PSA: 58.92000
- LogboekP: -0.90490
- Oplosbaarheid: 未确定
- pka: 8.48±0.20(Predicted)
(2H-1,3-benzodioxol-5-yl)boronic acid Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315,H319,H335
-
Waarschuwingsverklaring:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S37/39-S26
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:Store at room temperature
- Risicozinnen:R36/37/38
(2H-1,3-benzodioxol-5-yl)boronic acid Douanegegevens
- HS-CODE:2932999099
- Douanegegevens:
中国海关编码:
2932999099概述:
2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2H-1,3-benzodioxol-5-yl)boronic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011004-1g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011004-5g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 97% | 5g |
£24.00 | 2022-03-01 | |
| Fluorochem | 011004-10g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 97% | 10g |
£45.00 | 2022-03-01 | |
| Fluorochem | 011004-25g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 97% | 25g |
£90.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-25g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 25g |
¥443.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-5g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 5g |
¥95.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-1g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| Alichem | A159001870-100g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 100g |
$312.00 | 2023-08-31 | |
| Chemenu | CM137008-25g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
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$89 | 2021-08-05 | |
| Chemenu | CM137008-100g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 100g |
$294 | 2021-08-05 |
(2H-1,3-benzodioxol-5-yl)boronic acid Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referentie
- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology, Journal of Organic Chemistry, 2005, 70(22), 8948-8955
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C
Referentie
- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: Butyl bromide
Referentie
- Preparation of 1,3-benzodioxole boron compounds, Chemiker-Zeitung, 1984, 108(9), 287-8
Productiemethode 6
Reactievoorwaarden
Referentie
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis, European Journal of Medicinal Chemistry, 2018, 145, 96-112
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine, Australian Journal of Chemistry, 1994, 47(12), 2235-54
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referentie
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
Referentie
- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation, Journal of Organic Chemistry, 2014, 79(21), 10568-10580
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
Referentie
- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referentie
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referentie
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
Referentie
- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Water
Referentie
- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Referentie
- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis, Journal of Organic Chemistry, 2004, 69(4), 1126-1136
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referentie
- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referentie
- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
Referentie
- Electron-Driven Nitration of Unsaturated Hydrocarbons, Angewandte Chemie, 2023, 62(28),
Productiemethode 20
Reactievoorwaarden
Referentie
- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study, Synthesis, 2018, 50(22), 4395-4412
(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials
- 4-Bromo-1,2-methylenedioxybenzene
- 5-Iodobenzo[d][1,3]dioxole
- Tri-n-butyl Borate
- 2H-1,3-benzodioxol-5-amine
(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products
(2H-1,3-benzodioxol-5-yl)boronic acid Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
Ordernummer:A11107
Voorraadstatus:in Stock
Hoeveelheid:100g/500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:57
Prijs ($):154.0/769.0
E-mail:sales@amadischem.com
(2H-1,3-benzodioxol-5-yl)boronic acid Gerelateerde literatuur
-
Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
Zuiverheid:99%/99%
Hoeveelheid:100g/500g
Prijs ($):154.0/769.0